9-propyl-2-(propylthio)-9H-purin-6-amine
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Overview
Description
9-propyl-2-(propylthio)-9H-purin-6-amine: is a purine derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with propyl and propylthio groups. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-propyl-2-(propylthio)-9H-purin-6-amine typically involves the alkylation of a purine core. One common method involves the reaction of 2,6-dimercapto-7,9-dihydro-8H-purine-8-thione with 1-bromopropane in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group.
Reduction: Reduction reactions can target the purine core or the propylthio group.
Substitution: The propyl and propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: In chemistry, 9-propyl-2-(propylthio)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its purine core makes it a candidate for investigating nucleotide analogs.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Purine derivatives are known for their antiviral and anticancer activities, and this compound may exhibit similar effects.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-propyl-2-(propylthio)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The propylthio group may enhance the compound’s binding affinity or specificity for certain targets.
Comparison with Similar Compounds
- 2-amino-9-propyl-3H-purine-6-thione
- 9-propyl-2,6-bis(propylthio)-8,9-dihydro-7H-purine-8-thiol
Uniqueness: Compared to similar compounds, 9-propyl-2-(propylthio)-9H-purin-6-amine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of both propyl and propylthio groups can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
64542-92-3 |
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Molecular Formula |
C11H17N5S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
9-propyl-2-propylsulfanylpurin-6-amine |
InChI |
InChI=1S/C11H17N5S/c1-3-5-16-7-13-8-9(12)14-11(15-10(8)16)17-6-4-2/h7H,3-6H2,1-2H3,(H2,12,14,15) |
InChI Key |
FWMLENYHUVOLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)SCCC)N |
Origin of Product |
United States |
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